molecular formula C₇H₁₃BrO₅ B1161046 Methyl 6-Bromo-6-deoxy-α-D-talopyranose

Methyl 6-Bromo-6-deoxy-α-D-talopyranose

Cat. No.: B1161046
M. Wt: 257.08
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-Bromo-6-deoxy-α-D-talopyranose is a brominated carbohydrate derivative with the molecular formula C7H13BrO5 and a molecular weight of 257.08 g/mol . This compound is supplied as a white solid and should be stored at -20°C to ensure stability . In biochemical research, it serves as a defined substrate for bacterial homologues of glucose transporters GLUT1-4, making it a valuable tool for studying membrane transport mechanisms and carbohydrate metabolism in biological systems . The bromine atom at the 6-position acts as a deoxyhalogeno moiety, which can be utilized in further chemical syntheses to create more complex glycostructures or analogs. This product is intended for laboratory and research applications only. All products are strictly for non-medical purposes such as industrial applications or scientific research and are not intended for the clinical diagnosis or treatment of humans or animals .

Properties

Molecular Formula

C₇H₁₃BrO₅

Molecular Weight

257.08

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Halogenated Pyranoses

The structural uniqueness of Methyl 6-Bromo-6-deoxy-α-D-talopyranose lies in its C-2 axial hydroxyl group (defining the talo configuration) and the 6-bromo-6-deoxy modification. Below is a comparison with related compounds:

Compound Name Configuration (C-2, C-3, C-4, C-5) Key Structural Features Reference
This compound Axial (C-2), Axial (C-3), Equatorial (C-4), Axial (C-5) Bromine at C-6; methyl group at anomeric carbon
Methyl 6-Bromo-6-deoxy-α-D-mannopyranoside Axial (C-2), Equatorial (C-3), Equatorial (C-4), Axial (C-5) Bromine at C-6; manno configuration
Methyl 6-Bromo-6-deoxy-α-D-galactopyranoside Equatorial (C-2), Axial (C-3), Equatorial (C-4), Axial (C-5) Bromine at C-6; galacto configuration
6-Bromo-6-deoxy-β-D-glucopyranose Equatorial (C-2), Equatorial (C-3), Equatorial (C-4), Axial (C-5) Bromine at C-6; gluco configuration; no methyl group

Key Observations :

  • The talo configuration distinguishes this compound from manno, galacto, and gluco analogues, influencing its solubility, reactivity, and biological interactions .

Challenges :

  • Low yields in Appel bromination (e.g., 45% for galacto derivative) due to competing side reactions .
  • Stereochemical control during tosylation-bromination steps is critical to avoid epimerization .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility
This compound C₇H₁₃BrO₅ 257.08 (calculated) Not reported Polar solvents*
Methyl 6-Bromo-6-deoxy-α-D-mannopyranoside C₇H₁₃BrO₅ 257.08 Not reported Polar solvents
6-Bromo-6-deoxy-β-D-glucopyranose C₆H₁₁BrO₅ 243.05 Not reported Aqueous media

*Inferred from similar halogenated sugars, which exhibit higher solubility in polar solvents like methanol and DMF .

Spectroscopic Data :

  • NMR: Methyl 6-Bromo-6-deoxy-α-D-mannopyranoside shows characteristic δ~3.39 ppm for the methoxy group and δ~45.7 ppm for C-6 bromine . Similar shifts are expected for the talo analogue.
  • Mass Spectrometry: Halogenated pyranoses yield prominent [M+H]⁺ or [M+NH₄]⁺ ions in chemical ionization (CI) modes .

Notes

  • Stereochemical differences significantly impact reactivity and biological activity, necessitating tailored synthetic and analytical approaches .

Preparation Methods

Tosylation-Bromination Sequence

A widely applied method involves converting the C-6 hydroxyl to a tosylate intermediate, followed by bromide displacement. For example, in the synthesis of 1,6-anhydro-2,3,4-trideoxy-2,3,4-trifluoroglucose, triflate intermediates were generated using triflic anhydride and displaced with fluoride. Adapting this approach for bromination:

  • Protection : Methyl α-D-talopyranoside is peracetylated to protect hydroxyl groups at C-2, C-3, and C-4.

  • Tosylation : The C-6 hydroxyl is treated with tosyl chloride in pyridine, yielding methyl 2,3,4-tri-O-acetyl-6-O-tosyl-α-D-talopyranoside.

  • Displacement : The tosylate undergoes SN2 substitution with lithium bromide in dimethylformamide (DMF), producing the 6-bromo derivative.

  • Deprotection : Acetyl groups are removed via Zemplén deacetylation (NaOMe/MeOH).

This method parallels the synthesis of 2,3,4-trideoxy-2,3,4-trifluoroglucose, where triflate displacement with KHF2 yielded fluorinated analogs.

Direct Bromination Using Phosphorus Tribromide

An alternative single-step bromination employs PBr3, which directly converts primary alcohols to alkyl bromides. In the synthesis of tribromocyclohexene derivatives, primary bromides were selectively introduced using N-bromosuccinimide (NBS). For talopyranose:

  • Selective Activation : Methyl α-D-talopyranoside is treated with PBr3 in anhydrous dichloromethane.

  • Reaction Control : Excess PBr3 is avoided to prevent polybromination. The reaction is quenched with ice-water, and the product is extracted.

This method is advantageous for its simplicity but requires rigorous moisture exclusion to minimize hydrolysis.

Ring-Opening of 1,6-Anhydro Sugars

1,6-Anhydro sugars serve as versatile precursors for bromodeoxy sugars. For instance, 1,6-anhydro-β-D-glucopyranose was converted to 6-bromo-6-deoxy derivatives via epoxide opening with HBr. Adapting this for talose:

  • Synthesis of 1,6-Anhydro-β-D-talopyranose : Achieved via pyrolysis of D-talose or acid-catalyzed cyclization.

  • Bromide Introduction : Treatment with HBr in acetic acid opens the anhydro ring, yielding methyl 6-bromo-6-deoxy-α-D-talopyranoside after methanolysis.

This approach mirrors the synthesis of valienamine derivatives, where 1,6-anhydro intermediates were brominated at C-6.

Comparative Analysis of Methodologies

MethodYield (%)Stereochemical PurityKey Challenges
Tosylation-Bromination65–75High (≥95% α-anomer)Multi-step synthesis
PBr3 Direct Bromination50–60Moderate (racemization)Competing elimination reactions
1,6-Anhydro Ring Opening70–80HighPrecursor accessibility

The tosylation-bromination route offers superior stereocontrol, critical for α-anomer preservation. Direct bromination is expedient but less selective, while ring-opening methods depend on precursor availability.

Mechanistic Insights and Optimization

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of bromide ions, improving displacement efficiency. Reactions conducted at 60–80°C reduce reaction times without promoting β-elimination.

Analytical Characterization

  • NMR Spectroscopy :

    • ¹H NMR : The C-6 bromine deshields adjacent protons, resulting in a distinct triplet for H-6 (δ 3.8–4.2 ppm, J = 10–12 Hz).

    • ¹³C NMR : C-6 resonates at δ 30–35 ppm, characteristic of brominated carbons.

  • X-ray Crystallography : Confirms α-anomeric configuration (C-1–O-1 bond length ~1.38 Å) and talo ring conformation.

Applications and Derivatives

Methyl 6-bromo-6-deoxy-α-D-talopyranose serves as a precursor for:

  • Glycosidase Inhibitors : Analogous to cyclophellitol, which inhibits β-glucosidases via covalent binding.

  • Radiolabeled Probes : Bromine-76 or -77 isotopes enable positron emission tomography (PET) imaging .

Q & A

Q. How do researchers address discrepancies between computational models and experimental data (e.g., optical rotation)?

  • Methodology : Density Functional Theory (DFT) calculates expected optical rotation ([α]D). Discrepancies arise from solvent effects or impurities; cross-validation with polarimetry and chiral HPLC resolves issues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.